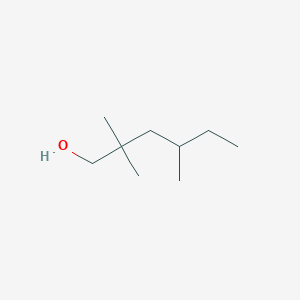

2,2,4-Trimethylhexan-1-ol

Beschreibung

Contextualization of Branched Alcohols within Industrial and Synthetic Chemistry

Branched alcohols, a significant class of organic compounds, serve as crucial building blocks and intermediates in a wide array of industrial and synthetic applications. These compounds are characterized by a hydroxyl (-OH) group attached to a carbon chain that features alkyl branches. Their utility spans numerous sectors, where they are employed as raw materials for producing surfactants, lubricants, and cosmetics. ontosight.aiontosight.aicymitquimica.comknowde.com Furthermore, they function as solvents and co-solvents in formulations for printing inks, coatings, and in processes like metal extraction. exxonmobilchemical.com

In the realm of synthetic chemistry, branched alcohols are valuable precursors for manufacturing a variety of other chemicals, including plastics and resins. Higher branched alcohols, those with more than two carbon atoms, are particularly sought after as additives for gasoline and as feedstocks for producing ethers, primarily because their branched structure enhances the octane (B31449) rating of fuels. unt.edu The chemical industry is also exploring and developing pathways to produce these alcohols from renewable resources, positioning them as key components in the shift towards more sustainable chemical manufacturing. repec.orgnih.govkhneochem.co.jp For instance, isononanol, a term that encompasses various branched nine-carbon alcohols like trimethylhexanol (B73689) isomers, is widely used as a plasticizer and solvent in industrial processes. cymitquimica.com

Significance of Alkyl Branching in Higher Alcohol Chemistry

The presence and configuration of alkyl branches along an alcohol's carbon chain have a profound impact on its physicochemical properties, distinguishing it from its linear (straight-chain) counterpart. numberanalytics.com This structural variation is a key determinant of the compound's behavior and suitability for specific applications.

One of the most notable effects of branching is the alteration of boiling points. Compared to linear alcohols of the same molecular weight, branched alcohols typically exhibit lower boiling points. jove.combyjus.com This phenomenon is attributed to the more compact, spherical shape of branched molecules, which reduces the effective surface area available for intermolecular van der Waals forces. byjus.commasterorganicchemistry.com Conversely, branching tends to increase solubility in water relative to linear isomers. jove.com The compact structure limits the surface area of the hydrophobic (nonpolar) alkyl portion, allowing water molecules to more effectively solvate the hydrophilic (polar) hydroxyl group. jove.com

From a performance perspective, alkyl branching offers distinct advantages. In fuel science, the branching of the alcohol backbone improves the octane number, which is a critical measure of a fuel's ability to resist "knocking" or pre-ignition in an engine. unt.edurepec.orgnih.gov In the field of surfactants, ethoxylates derived from branched alcohols have demonstrated superior wetting performance compared to those derived from linear alcohols. exxonmobilchemical.com Additionally, the branched structure can render higher alcohols liquid at room temperature, simplifying their handling and storage in industrial settings. khneochem.co.jp

Overview of Research Trajectories for Specific Branched Hexanols

Branched hexanols, a subgroup of branched alcohols with a six-carbon backbone, are the subject of various research initiatives aimed at understanding their fundamental properties and expanding their applications. Scientific investigations into this group include the detailed measurement of physical properties such as isothermal compressibility and isobaric thermal expansivity, which are crucial for engineering applications. acs.org

A significant area of research focuses on the stability of these alcohols. For example, studies on the thermo-oxidative aging of branched hexanols, such as 2-hexanol, have shown that they are considerably more stable and generate fewer decomposition by-products compared to their linear isomers. rsc.org This enhanced stability makes them promising candidates for use as next-generation e-fuels. rsc.org

Other research trajectories explore the specific applications of isomers like 2-ethyl-1-hexanol, which is investigated for its use as a fragrance ingredient and as a chemical intermediate for the synthesis of plasticizers. researchgate.netnih.gov Furthermore, mechanistic studies delve into how the position of the hydroxyl group and the nature of the branching affect the alcohol's function, such as its efficacy as a skin permeation enhancer in transdermal drug delivery systems. nih.gov This body of research highlights the ongoing effort to tailor the molecular architecture of branched hexanols for specialized, high-performance applications.

The Compound: 2,2,4-Trimethylhexan-1-ol

Structure and Properties

2,2,4-Trimethylhexan-1-ol is a primary alcohol with a highly branched aliphatic structure. Its systematic IUPAC name denotes a hexane (B92381) chain as the main backbone, with two methyl groups attached to the second carbon atom and one methyl group on the fourth carbon atom. The hydroxyl (-OH) functional group is located at the first carbon position (C1), classifying it as a primary alcohol. This specific arrangement of methyl groups creates steric hindrance around the hydroxyl group, which can influence its reactivity compared to less branched primary alcohols.

Below is a table summarizing the key computed properties of 2,2,4-Trimethylhexan-1-ol.

| Property | Value | Source |

| IUPAC Name | 2,2,4-trimethylhexan-1-ol | nih.gov |

| Molecular Formula | C₉H₂₀O | nih.gov |

| Molecular Weight | 144.25 g/mol | nih.gov |

| Canonical SMILES | CCC(C)CC(C)(C)CO | nih.gov |

| InChI Key | JNWGRGISOITMRT-UHFFFAOYSA-N | nih.gov |

| CAS Number | 102653-45-2 | nih.govchemsrc.com |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Synthesis

Specific, detailed laboratory or industrial synthesis routes for 2,2,4-trimethylhexan-1-ol are not extensively documented in readily available literature. However, general synthetic strategies for producing branched primary alcohols can be considered. A common industrial method for synthesizing higher alcohols is the hydroformylation (or oxo process) of olefins, followed by hydrogenation. This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically using a cobalt or rhodium catalyst, to produce an aldehyde. The subsequent hydrogenation of the aldehyde yields the primary alcohol.

For a related isomer, 3,5,5-trimethylhexan-1-ol (B147576), the synthesis starts with the hydroformylation of diisobutylene (2,4,4-trimethyl-1-pentene). The production of 2,2,4-trimethylhexan-1-ol would require a different starting olefin and carefully controlled reaction conditions to achieve the desired substitution pattern. Another general approach for alcohol synthesis is the reduction of corresponding carbonyl compounds, such as aldehydes or carboxylic acids and their esters.

Applications and Derivatives

While specific applications for 2,2,4-trimethylhexan-1-ol are not widely reported, its structural features suggest potential uses based on the known applications of other branched C9 alcohols. Isononanols, the general class to which this compound belongs, are utilized in the production of surfactants and lubricants. cymitquimica.com

As a primary alcohol, 2,2,4-trimethylhexan-1-ol can undergo several fundamental chemical reactions to produce various derivatives.

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (2,2,4-trimethylhexanal), which can be further oxidized to a carboxylic acid (2,2,4-trimethylhexanoic acid). numberanalytics.commolecularcloud.org These derivatives could serve as intermediates in further chemical synthesis.

Esterification: It can react with carboxylic acids in an esterification reaction to form esters. molecularcloud.org Esters derived from branched alcohols like 3,5,5-trimethylhexan-1-ol are known to be used as fragrances and odorants. google.com Similarly, esters of 2,2,4-trimethylhexan-1-ol could potentially be used as plasticizers, lubricants, or fragrance components. For example, the acetate (B1210297) ester of the related 3,5,5-trimethylhexan-1-ol is noted for its use in fragrance production.

The compound and its derivatives represent an area for further research to characterize their properties and explore their utility in various chemical industries.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H20O |

|---|---|

Molekulargewicht |

144.25 g/mol |

IUPAC-Name |

2,2,4-trimethylhexan-1-ol |

InChI |

InChI=1S/C9H20O/c1-5-8(2)6-9(3,4)7-10/h8,10H,5-7H2,1-4H3 |

InChI-Schlüssel |

JNWGRGISOITMRT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CC(C)(C)CO |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,2,4 Trimethylhexan 1 Ol

Oxidative Transformations of Primary Branched Alcohols

The oxidation of primary alcohols such as 2,2,4-trimethylhexan-1-ol can yield either aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. libretexts.org The presence of significant branching near the reaction center can influence reaction rates and yields due to steric hindrance.

Conversion to Corresponding Carboxylic Acids

The complete oxidation of a primary alcohol leads to the formation of a carboxylic acid. unizin.org In the case of 2,2,4-trimethylhexan-1-ol, this transformation results in the synthesis of 2,2,4-trimethylhexanoic acid. This process involves the initial oxidation of the alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. libretexts.orgchemguide.co.uk To ensure the reaction proceeds to completion, a surplus of the oxidizing agent is typically used, and the reaction is often conducted under reflux conditions to prevent the volatile aldehyde intermediate from escaping the reaction mixture. chemguide.co.uklibretexts.org

For 2,2,4-trimethylhexan-1-ol, the specific transformation is: CH₃C(CH₃)₂CH₂CH(CH₃)CH₂OH + 2[O] → CH₃C(CH₃)₂CH₂CH(CH₃)COOH + H₂O

Formation of Aldehyde Intermediates

During the oxidation of primary alcohols to carboxylic acids, an aldehyde is formed as a key intermediate. libretexts.orgresearchgate.netacsgcipr.org The oxidation of 2,2,4-trimethylhexan-1-ol first yields 2,2,4-trimethylhexanal. Isolating this aldehyde requires careful control of the reaction conditions to prevent subsequent oxidation. unizin.org This can be achieved by using a stoichiometric amount or a slight excess of the alcohol relative to the oxidizing agent and by removing the aldehyde from the reaction mixture by distillation as it is formed. chemguide.co.uk The aldehyde is generally more volatile than the starting alcohol and the final carboxylic acid product.

The initial oxidation step is: RCH₂OH + [O] → RCHO + H₂O

Reagents and Conditions for Controlled Oxidation

The outcome of oxidizing a primary branched alcohol like 2,2,4-trimethylhexan-1-ol is highly dependent on the choice of oxidizing agent and the experimental setup. masterorganicchemistry.com

Strong Oxidation to Carboxylic Acids : Vigorous oxidizing agents are required for the conversion to carboxylic acids. masterorganicchemistry.com Commonly used reagents include potassium permanganate (KMnO₄) and chromium(VI) compounds, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in the presence of a strong acid like sulfuric acid (H₂SO₄). unizin.orglibretexts.orgsarthaks.com The reaction typically requires heating under reflux to ensure the full conversion of the intermediate aldehyde. chemguide.co.uklibretexts.org

Controlled Oxidation to Aldehydes : Milder or more selective oxidizing agents are employed to stop the oxidation at the aldehyde stage. masterorganicchemistry.com Reagents such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are effective for this purpose. sarthaks.com Modern methods, which are often more selective and environmentally benign, include Swern oxidation and the use of catalysts like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant such as sodium hypochlorite (NaOCl). acs.orgorganic-chemistry.org

Table 1: Reagents for the Oxidation of 2,2,4-Trimethylhexan-1-ol

| Desired Product | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| 2,2,4-Trimethylhexanoic Acid | Strong Oxidants | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄; Potassium Permanganate (KMnO₄) | Excess oxidant, Heat under reflux chemguide.co.uklibretexts.org |

| 2,2,4-Trimethylhexanal | Mild/Selective Oxidants | Pyridinium Chlorochromate (PCC); TEMPO/NaOCl | Stoichiometric control, Room temperature or below sarthaks.comacs.org |

Reductive Pathways

The hydroxyl group of 2,2,4-trimethylhexan-1-ol can be removed through reductive processes, ultimately converting the alcohol into the corresponding alkane.

Conversion of the Hydroxyl Group to Alkanes

The direct reduction of an alcohol's hydroxyl group to a hydrogen atom is a challenging transformation that typically requires a two-step synthetic sequence. chem-station.com The primary strategy involves converting the poor leaving group, hydroxide (-OH), into a more favorable one, such as a halide or a sulfonate ester. chem-station.commsu.edu

Activation of the Hydroxyl Group : The alcohol is first treated with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert it into an alkyl chloride or alkyl bromide, respectively. libretexts.org Alternatively, it can be reacted with sulfonyl chlorides like tosyl chloride (TsCl) in the presence of a base to form a tosylate ester. chem-station.com

Reductive Removal : The resulting alkyl halide or sulfonate is then reduced to the alkane, 2,2,4-trimethylhexane. This second step can be accomplished using various reducing agents, including metal hydrides. chem-station.com

An alternative pathway involves the acid-catalyzed dehydration of the alcohol to form an alkene (2,2,4-trimethyl-1-hexene), followed by catalytic hydrogenation to yield the alkane. libretexts.orgyoutube.com

Application of Hydride-Based Reducing Agents

Hydride-based reducing agents are central to the reduction of activated alcohol derivatives. chem-station.com Strong hydride donors like lithium aluminum hydride (LiAlH₄) are highly effective for reducing alkyl halides and sulfonates to the corresponding alkane. chem-station.comyoutube.com The mechanism of this reduction is typically a nucleophilic substitution (Sₙ2) reaction, where a hydride ion (H⁻) displaces the leaving group (e.g., Cl⁻, Br⁻, OTs⁻). chem-station.com

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce alkyl halides or sulfonates but are commonly used for the reduction of carbonyl compounds. youtube.com Therefore, for the conversion of 2,2,4-trimethylhexan-1-ol to 2,2,4-trimethylhexane via an intermediate, the more powerful LiAlH₄ is the preferred hydride reagent. chem-station.com

Table 2: Reductive Pathways for 2,2,4-Trimethylhexan-1-ol

| Pathway | Step 1: Activation Reagent | Intermediate | Step 2: Reducing Agent | Final Product |

|---|---|---|---|---|

| Halide Intermediate | Thionyl Chloride (SOCl₂) | 1-Chloro-2,2,4-trimethylhexane | Lithium Aluminum Hydride (LiAlH₄) | 2,2,4-Trimethylhexane |

| Sulfonate Ester Intermediate | Tosyl Chloride (TsCl) / Pyridine | 2,2,4-Trimethylhexyl tosylate | Lithium Aluminum Hydride (LiAlH₄) | 2,2,4-Trimethylhexane |

| Dehydration/Hydrogenation | Sulfuric Acid (H₂SO₄), Heat | 2,2,4-Trimethyl-1-hexene | H₂ / Platinum (Pt) catalyst | 2,2,4-Trimethylhexane |

Nucleophilic Substitution Reactions at the Hydroxyl Group of 2,2,4-Trimethylhexan-1-ol

The hydroxyl group of an alcohol is generally a poor leaving group in nucleophilic substitution reactions. For a reaction to proceed, it must first be converted into a better leaving group. This is particularly crucial for a sterically hindered primary alcohol like 2,2,4-trimethylhexan-1-ol, where the bulky alkyl groups near the reaction center impede the approach of nucleophiles, making direct S(_N)2 reactions exceedingly slow.

Derivatization to Alkyl Halides

The conversion of 2,2,4-trimethylhexan-1-ol to its corresponding alkyl halides (1-halo-2,2,4-trimethylhexane) is a key step for introducing a good leaving group (halide ion) for subsequent nucleophilic substitution reactions.

Common reagents for this transformation include thionyl chloride (SOCl(_2)) for the synthesis of alkyl chlorides and phosphorus tribromide (PBr(_3)) for alkyl bromides.

Reaction with Thionyl Chloride:

2,2,4-Trimethylhexan-1-ol reacts with thionyl chloride, often in the presence of a base like pyridine, to yield 1-chloro-2,2,4-trimethylhexane. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

General Reaction: CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)OH + SOCl(_2) (\rightarrow) CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)Cl + SO(_2) + HCl

Reaction with Phosphorus Tribromide:

Similarly, reaction with phosphorus tribromide affords 1-bromo-2,2,4-trimethylhexane. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a bromide ion.

General Reaction: 3 CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)OH + PBr(_3) (\rightarrow) 3 CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)Br + H(_3)PO(_3)

Due to the steric hindrance around the hydroxyl group, these reactions may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to less hindered primary alcohols.

Formation of Tosylate Derivatives as Leaving Groups

An alternative and often preferred method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate (p-toluenesulfonate). The tosylate group is an excellent leaving group, making the resulting alkyl tosylate highly susceptible to nucleophilic attack.

The reaction involves treating 2,2,4-trimethylhexan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine (Et(_3)N). The base serves to neutralize the HCl generated during the reaction. A catalyst such as 4-dimethylaminopyridine (DMAP) may also be used to accelerate the reaction, particularly for hindered alcohols.

General Reaction: CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)OH + TsCl (\xrightarrow{Pyridine}) CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)OTs + Pyridine-HCl

The resulting 2,2,4-trimethylhexyl tosylate is a versatile intermediate that can undergo substitution reactions with a wide range of nucleophiles.

Esterification and Etherification Reactions

Synthesis of Ester Derivatives for Specific Chemical Applications

Esterification of the sterically hindered 2,2,4-trimethylhexan-1-ol can be challenging under standard Fischer esterification conditions (reaction with a carboxylic acid in the presence of a strong acid catalyst) due to the steric hindrance around the hydroxyl group, which slows down the rate of reaction.

More effective methods for the synthesis of 2,2,4-trimethylhexyl esters involve the use of more reactive acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base to scavenge the acidic byproduct.

Reaction with Acid Chlorides:

2,2,4-Trimethylhexan-1-ol can be reacted with an acid chloride (RCOCl) in the presence of a non-nucleophilic base like pyridine or triethylamine to form the corresponding ester.

General Reaction: CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)OH + RCOCl (\xrightarrow{Pyridine}) CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)OCOR + Pyridine-HCl

Reaction with Acid Anhydrides:

Similarly, acid anhydrides ((RCO)(_2)O) can be used for esterification, often requiring a catalyst such as DMAP to enhance the reaction rate.

General Reaction: CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)OH + (RCO)(_2)O (\xrightarrow{DMAP}) CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)OCOR + RCOOH

| Acylating Agent | Reagents/Conditions | Product |

| Carboxylic Acid (RCOOH) | Strong acid catalyst (e.g., H₂SO₄), heat | 2,2,4-Trimethylhexyl ester |

| Acid Chloride (RCOCl) | Pyridine or Triethylamine | 2,2,4-Trimethylhexyl ester |

| Acid Anhydride ((RCO)₂O) | DMAP (catalyst) | 2,2,4-Trimethylhexyl ester |

Condensation Reactions for Ether Formation

The synthesis of ethers from 2,2,4-trimethylhexan-1-ol is typically achieved via the Williamson ether synthesis. This method involves two steps:

Formation of the Alkoxide: The alcohol is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding sodium or potassium 2,2,4-trimethylhexan-1-oxide.

Reaction: CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)OH + NaH (\rightarrow) CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)ONa + H(_2)

Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, is then reacted with a primary alkyl halide (R'-X) in an S(_N)2 reaction to form the ether.

Reaction: CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)ONa + R'-X (\rightarrow) CH(_3)(CH(_2))(_1)CH(CH(_3))CH(_2)C(CH(_3))(_2)CH(_2)OR' + NaX

The steric bulk of the 2,2,4-trimethylhexoxide anion can hinder its reactivity, especially with more substituted alkyl halides, where elimination reactions may become competitive. Therefore, the use of unhindered primary alkyl halides is preferred to maximize the yield of the desired ether.

Dehydration Reactions to Alkene Systems

The acid-catalyzed dehydration of 2,2,4-trimethylhexan-1-ol is a complex process that can lead to the formation of a mixture of isomeric alkenes due to the potential for carbocation rearrangements. The reaction is typically carried out by heating the alcohol with a strong acid such as sulfuric acid (H(_2)SO(_4)) or phosphoric acid (H(_3)PO(_4)).

The mechanism proceeds as follows:

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

Formation of a Primary Carbocation: Loss of a water molecule leads to the formation of a highly unstable primary carbocation.

Carbocation Rearrangement: The primary carbocation rapidly rearranges to a more stable secondary or tertiary carbocation via a 1,2-hydride or 1,2-methyl shift.

Elimination: A proton is abstracted from a carbon atom adjacent to the carbocation center by a weak base (e.g., water or the conjugate base of the acid catalyst) to form a double bond.

Given the structure of 2,2,4-trimethylhexan-1-ol, several rearrangement pathways are possible, leading to a variety of alkene products. The major product is generally the most stable alkene (Zaitsev's rule), which is the most highly substituted alkene.

Potential Dehydration Products of 2,2,4-Trimethylhexan-1-ol

| Alkene Product | Structure | Substitution Pattern |

| 2,2,4-Trimethylhex-1-ene | CH₂=C(CH₃)CH₂CH(CH₃)CH₂CH₃ | Disubstituted |

| 2,4,4-Trimethylhex-2-ene | CH₃C(CH₃)=CHCH(CH₃)CH₂CH₃ | Trisubstituted |

| 2,4,4-Trimethylhex-1-ene | CH₂=C(CH₃)CH(CH₃)CH₂C(CH₃)₃ | Disubstituted (after rearrangement) |

| 2,3,3-Trimethylhex-1-ene | CH₂=C(CH₃)C(CH₃)₂CH₂CH₂CH₃ | Disubstituted (after rearrangement) |

| Other isomers | Various structures possible | Trisubstituted or Tetrasubstituted (if possible) |

The exact product distribution will depend on the specific reaction conditions, including the acid catalyst used and the temperature.

Acid-Catalyzed Olefin Formation

The acid-catalyzed dehydration of 2,2,4-trimethylhexan-1-ol is a classic example of an elimination reaction that proceeds under acidic conditions to yield a mixture of alkenes. The reaction is typically initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This initial step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), facilitating the subsequent elimination of a water molecule. ucalgary.cayoutube.comchemistrysteps.com

Due to the primary nature of the alcohol, the direct formation of a primary carbocation via an E1 mechanism is energetically unfavorable. ucalgary.cachemistrysteps.com However, the steric hindrance around the α-carbon also disfavors a concerted E2 mechanism. youtube.com Consequently, the reaction is thought to proceed through a pathway that involves the formation of a transient primary carbocation, which then rapidly undergoes a rearrangement to a more stable carbocation.

The mechanism commences with the protonation of the hydroxyl group of 2,2,4-trimethylhexan-1-ol. The subsequent loss of a water molecule leads to the formation of the unstable primary carbocation. This is immediately followed by a 1,2-methyl shift, where one of the methyl groups from the adjacent quaternary carbon migrates to the primary carbocation center. This rearrangement results in the formation of a much more stable tertiary carbocation. This type of rearrangement is a common feature in the dehydration of neopentyl-like alcohols.

Finally, the tertiary carbocation undergoes deprotonation from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) to form a mixture of isomeric alkenes. The distribution of these olefin products is governed by the principles of regioselectivity and stereoselectivity.

Regioselectivity and Stereoselectivity in Dehydration

The deprotonation of the rearranged tertiary carbocation can occur from different adjacent carbon atoms, leading to a variety of olefinic products. The regioselectivity of this elimination reaction is primarily governed by Zaitsev's rule, which predicts that the major product will be the most substituted (and therefore most stable) alkene. ucalgary.cajove.comchemistrysteps.com

In the case of the tertiary carbocation formed from 2,2,4-trimethylhexan-1-ol, there are three possible protons that can be eliminated, leading to three constitutional isomers:

2,4-Dimethylhept-2-ene: A tetrasubstituted alkene, which is expected to be the most thermodynamically stable product and, therefore, the major product according to Zaitsev's rule.

2,4-Dimethylhept-3-ene: A trisubstituted alkene.

2-Ethyl-4-methylhex-1-ene: A disubstituted alkene, expected to be a minor product.

The stereoselectivity of the reaction pertains to the formation of different stereoisomers of the alkene products. For 2,4-dimethylhept-2-ene and 2,4-dimethylhept-3-ene, both (E) and (Z) diastereomers are possible. Generally, in E1 reactions, the trans (E) isomer is favored over the cis (Z) isomer due to reduced steric strain, making it the more stable product. jove.comjove.comchemistrysteps.com

The following table illustrates the expected product distribution based on the principles of regioselectivity and stereoselectivity. The yields are hypothetical and serve to demonstrate the expected outcome based on alkene stability.

| Alkene Product | Structure | Substitution | Expected Regioisomer Distribution | Expected Stereoisomer Distribution |

|---|---|---|---|---|

| 2,4-Dimethylhept-2-ene | CH₃-C(CH₃)=CH-CH(CH₃)-CH₂-CH₂-CH₃ | Tetrasubstituted | Major | (E)-isomer favored over (Z)-isomer |

| 2,4-Dimethylhept-3-ene | CH₃-CH(CH₃)-CH=C(CH₃)-CH₂-CH₂-CH₃ | Trisubstituted | Minor | (E)-isomer favored over (Z)-isomer |

| 2-Ethyl-4-methylhex-1-ene | CH₂=C(CH₂CH₃)-CH₂-CH(CH₃)-CH₂-CH₃ | Disubstituted | Minor | Not applicable |

Advanced Analytical Characterization Techniques for 2,2,4 Trimethylhexan 1 Ol

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 2,2,4-trimethylhexan-1-ol from a sample matrix prior to its identification and quantification. The choice of method is dictated by the complexity of the sample and the analytical objectives.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2,2,4-trimethylhexan-1-ol. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The identification of 2,2,4-trimethylhexan-1-ol is achieved by analyzing its mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern is characteristic of the molecule's structure. For 2,2,4-trimethylhexan-1-ol, common fragmentation pathways in electron ionization (EI) mode would involve the loss of a water molecule (M-18), cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage), and fragmentation of the alkyl chain. The mass-to-charge ratios (m/z) of the resulting fragments are used to confirm the compound's identity.

Quantification is typically performed by creating a calibration curve using standards of known concentrations. The peak area of a characteristic ion in the mass spectrum of 2,2,4-trimethylhexan-1-ol is plotted against the corresponding concentration.

Table 1: Predicted GC-MS Fragmentation Data for 2,2,4-Trimethylhexan-1-ol

| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Potential Origin |

|---|---|---|

| [M-H₂O]⁺ | 126 | Loss of a water molecule |

| [M-C₂H₅]⁺ | 115 | Loss of an ethyl group |

| [M-C₄H₉]⁺ | 87 | Loss of a butyl group |

| [C₄H₉]⁺ | 57 | tert-Butyl cation |

| [CH₂OH]⁺ | 31 | Alpha-cleavage |

For the analysis of 2,2,4-trimethylhexan-1-ol in complex matrices such as environmental samples or biological fluids, a sample preparation step is often necessary to remove interfering substances. Solid-phase extraction (SPE) is a highly effective technique for this purpose. wikipedia.org SPE separates compounds based on their physical and chemical properties as they partition between a solid stationary phase and a liquid mobile phase. wikipedia.org

To isolate 2,2,4-trimethylhexan-1-ol, a non-polar sorbent material, such as C18-bonded silica, would typically be employed. The general procedure involves:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727), followed by water, to activate the sorbent.

Sample Loading: The sample, often in an aqueous solution, is passed through the cartridge. 2,2,4-trimethylhexan-1-ol, being a relatively non-polar molecule, will be retained by the non-polar sorbent.

Washing: The cartridge is washed with a polar solvent, such as water or a low-percentage organic solvent mixture, to remove polar impurities.

Elution: 2,2,4-trimethylhexan-1-ol is eluted from the cartridge using a non-polar organic solvent, such as hexane (B92381) or dichloromethane.

The resulting purified and concentrated sample can then be analyzed by GC-MS, leading to improved sensitivity and accuracy.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2,2,4-trimethylhexan-1-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 2,2,4-trimethylhexan-1-ol.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the different types of protons in the molecule. The chemical shifts, integration values (representing the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons) allow for the assignment of each proton to its specific location in the structure. Key expected signals would include those for the -CH₂OH group, the methine proton at the C4 position, and the various methyl and methylene (B1212753) groups.

¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene, methine, or quaternary) and its proximity to the electron-withdrawing hydroxyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2,4-Trimethylhexan-1-ol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.4 | ~70 |

| C2 (-C(CH₃)₂-) | - | ~35 |

| C2-CH₃ | ~0.9 | ~25 |

| C3 (-CH₂-) | ~1.2 | ~50 |

| C4 (-CH(CH₃)-) | ~1.5 | ~30 |

| C4-CH₃ | ~0.8 | ~20 |

| C5 (-CH₂-) | ~1.3 | ~30 |

| C6 (-CH₃) | ~0.9 | ~14 |

| -OH | Variable | - |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 2,2,4-trimethylhexan-1-ol would be characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.

The most prominent feature would be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to hydrogen bonding. Another key absorption would be a strong C-O stretching band in the 1000-1260 cm⁻¹ region. The spectrum would also display C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for 2,2,4-Trimethylhexan-1-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850-2960 | Strong |

| C-O | Stretching | 1000-1260 | Strong |

| C-H | Bending | 1350-1480 | Medium |

Chemometric Approaches in Analytical Data Processing

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of analyzing 2,2,4-trimethylhexan-1-ol, especially in complex mixtures or for distinguishing it from its isomers, chemometric techniques are highly valuable.

When analyzing complex datasets from techniques like GC-MS or spectroscopy, visual inspection of the data may not be sufficient to identify subtle patterns or correlations. Chemometric methods, such as Principal Component Analysis (PCA), can be applied to reduce the dimensionality of the data and reveal underlying structures.

For example, if a series of samples containing various isomers of trimethylhexanol (B73689) were analyzed by GC-MS, PCA could be used to process the resulting datasets. Each mass spectrum represents a high-dimensional data point. PCA would transform this data into a new set of variables, the principal components (PCs), which are linear combinations of the original variables. By plotting the scores of the first few PCs, it is often possible to observe clustering of the samples based on their isomeric structure, allowing for their differentiation even when their individual mass spectra are very similar. This approach can also be applied to spectroscopic data (NMR or IR) to classify samples or identify outliers.

Partial Least Squares Discriminant Analysis (PLS-DA) for Pattern Recognition

Partial Least Squares Discriminant Analysis (PLS-DA) is a powerful supervised multivariate statistical technique used for classifying samples into predefined groups based on their high-dimensional data profiles. metabolon.com This method is particularly effective in chemometrics for analyzing data from analytical instruments like gas chromatography-mass spectrometry (GC-MS) or spectroscopy, where the number of variables (e.g., concentrations of volatile compounds) is large. researchgate.netnih.gov PLS-DA reduces the dimensionality of the data by creating latent variables (LVs) that maximize the covariance between the predictor variables (X matrix, e.g., compound concentrations) and the class membership (Y matrix). metabolon.com This focus on maximizing separation between groups makes it a valuable tool for pattern recognition. metabolon.com

A key metric in interpreting PLS-DA models is the Variable Importance in Projection (VIP) score. The VIP score quantifies the importance of each variable in the model, considering both its influence on explaining the variation in the Y-matrix (class separation) and the X-matrix (data structure). researchgate.netstackexchange.com A common rule of thumb is that variables with a VIP score greater than 1.0 are considered highly influential in discriminating between the groups. stackexchange.comr-project.orgsemanticscholar.org

While specific studies focusing solely on the application of PLS-DA to 2,2,4-trimethylhexan-1-ol are not prominently available, the methodology can be illustrated by considering its potential role in a hypothetical analysis, for example, the classification of different fuel or essential oil samples. In such a scenario, 2,2,4-trimethylhexan-1-ol and its isomers would be among the many compounds quantified. The PLS-DA model would then use the concentrations of these compounds to build a predictive model.

The table below illustrates hypothetical results from a PLS-DA model aimed at classifying two sample types (Class A vs. Class B) based on the concentrations of C9 alcohol isomers. The VIP scores indicate the relative importance of each compound in driving the separation between the two classes.

| Compound Name | Hypothetical VIP Score | Contribution to Classification |

|---|---|---|

| 3,5,5-Trimethylhexan-1-ol (B147576) | 1.85 | Very High |

| 2,2,4-Trimethylhexan-1-ol | 1.52 | High |

| 3,4,4-Trimethylhexan-1-ol | 1.13 | High |

| 2,2,4-Trimethylhexan-3-ol | 0.91 | Moderate |

| Nonan-1-ol | 0.78 | Low |

In this hypothetical model, 2,2,4-trimethylhexan-1-ol, with a VIP score of 1.52, is identified as a key chemical marker that significantly contributes to the differentiation between Class A and Class B. Its importance is second only to its isomer, 3,5,5-trimethylhexan-1-ol. The model's performance and reliability would be further assessed through validation techniques, such as permutation testing, to ensure that the observed class separation is statistically significant and not due to chance. metabolon.com The successful application of PLS-DA provides a robust framework for pattern recognition in complex chemical datasets where 2,2,4-trimethylhexan-1-ol is a component. nih.gov

Industrial and Chemical Applications of 2,2,4 Trimethylhexan 1 Ol Derivatives

Application as Chemical Intermediates

The reactivity of the hydroxyl group in 2,2,4-trimethylhexan-1-ol allows for its conversion into a variety of ester and ether derivatives. These derivatives serve as crucial building blocks in the manufacturing of plasticizers, lubricants, and surfactants.

Precursor for the Synthesis of Plasticizers

Esters derived from branched alcohols, such as those in the nonyl alcohol family like 3,5,5-trimethyl-1-hexanol, are established as effective plasticizers for polymers, particularly polyvinyl chloride (PVC). nih.govchemijournal.com These plasticizers enhance the flexibility and workability of the polymer matrix. The branched nature of the alcohol component contributes to low volatility and good compatibility with the polymer. chemijournal.commdpi.com While direct data for 2,2,4-trimethylhexan-1-ol is limited, its structural similarity to other branched C9 alcohols suggests its esters would exhibit comparable plasticizing properties.

The synthesis of these plasticizers typically involves the esterification of the alcohol with various acids. Common acids used include phthalic anhydride, trimellitic anhydride, and adipic acid. shell.comepa.gov The resulting esters are high-boiling liquids that integrate into the polymer structure, reducing its glass transition temperature and imparting flexibility. mdpi.com

Table 1: Examples of Acids Used in Plasticizer Synthesis with Branched Alcohols

| Acid Used in Esterification | Resulting Plasticizer Type | Key Properties |

| Phthalic Anhydride | Phthalate Esters | General-purpose flexibility, good compatibility. |

| Trimellitic Anhydride | Trimellitate Esters | High-temperature stability, low volatility. chemijournal.com |

| Adipic Acid | Adipate Esters | Excellent low-temperature flexibility. |

| Sebacic Acid | Sebacate Esters | Good thermal stability and low-temperature performance. mdpi.com |

Role in Lubricant and Additive Manufacturing

Synthetic esters derived from branched-chain alcohols are utilized in the formulation of high-performance lubricants and as lubricant additives. These esters can function as base oils or as additives to enhance the properties of the lubricant. The branching in the alcohol moiety contributes to a low pour point and good thermal stability, which are critical for lubricant performance across a wide range of temperatures. exxonmobilchemical.com

Derivatives of 2,2,4-trimethylhexan-1-ol are anticipated to be effective in lubricant applications. For instance, esters of dicarboxylic acids with branched alcohols are known to be effective lubricants. chemijournal.com These synthetic lubricants are valued for their oxidative stability and biodegradability. saapedia.org

Table 2: Potential Lubricant Applications of 2,2,4-Trimethylhexan-1-ol Esters

| Lubricant Component | Function | Advantage of Branched Structure |

| Synthetic Base Oil | Provides the primary lubricating film. | Low pour point, good thermal stability. |

| Friction Modifier | Reduces friction and wear between surfaces. | Enhanced film strength and surface adhesion. |

| Viscosity Index Improver | Maintains viscosity over a range of temperatures. | Good shear stability. |

| Antioxidant Intermediate | Precursor for aminic and phenolic antioxidants. | Improved solubility in the base oil. justia.com |

Feedstock for Surfactant Production

Branched-chain alcohols, including C9-rich oxo-alcohols, serve as important feedstocks for the production of nonionic surfactants, primarily through ethoxylation. exxonmobilchemical.comexxonmobilchemical.com The reaction of the alcohol with ethylene (B1197577) oxide produces alcohol ethoxylates, which have a hydrophilic polyethylene (B3416737) glycol chain and a hydrophobic branched alkyl chain. This amphiphilic structure allows them to reduce surface tension and act as effective emulsifiers, detergents, and wetting agents. apcpure.com

The branched structure of the hydrophobic tail, which would be derived from 2,2,4-trimethylhexan-1-ol, influences the surfactant's properties. Branched alcohol ethoxylates are known for their rapid wetting power and tendency to form fewer gel phases in water compared to their linear counterparts, which can be an advantage in formulating cleaning products and other industrial solutions. exxonmobilchemical.com These surfactants find applications in household and industrial cleaners, agricultural formulations, and textile processing. apcpure.comsurtensurfactants.compcc.eu

Function as Solvents and Co-solvents

The physical properties of 2,2,4-trimethylhexan-1-ol and its derivatives, such as a high boiling point and good solvency for various resins, make them suitable for use as solvents and co-solvents in a number of industrial applications. exxonmobilchemical.com

Utility in Coating Formulations

In the coatings industry, solvents are crucial for dissolving binders, controlling viscosity, and influencing the application and drying characteristics of the paint or coating. High-boiling point solvents, often referred to as "retarder solvents," are particularly valuable for their slow evaporation rate, which allows for better leveling of the coating and prevents defects such as "whitening" in humid conditions. longchangchemical.com

Derivatives of branched alcohols, such as esters, can act as coalescing agents in latex paints. specialchem.comatamanchemicals.com A coalescing agent temporarily plasticizes the polymer particles, allowing them to fuse into a continuous film as the paint dries. specialchem.com The high boiling point and low water solubility of compounds like 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, a structurally related compound, make them highly efficient coalescing agents. atamanchemicals.comcoatingsworld.com It is expected that derivatives of 2,2,4-trimethylhexan-1-ol would perform a similar function in coating formulations. exxonmobilchemical.com

Applications in Printing Inks

The formulation of printing inks requires precise control over viscosity and drying speed to ensure optimal print quality. Solvents are a key component in achieving these properties. joyful-printing.com High-boiling point solvents are used to adjust the drying time of the ink, which is particularly important in printing processes where a longer open time is needed. newtopchem.com

Branched alcohols and their esters can be used as solvents in printing inks to dissolve the binder and pigments, ensuring a homogenous mixture. exxonmobilchemical.comgoogle.com Their slow evaporation rate helps to prevent the ink from drying too quickly on the printing press, while still allowing for efficient drying on the substrate. newtopchem.com The good solvency of these compounds for a variety of ink resins makes them versatile components in different types of printing ink formulations. resoluteoil.com

Role in Metal Extraction Processes

While direct applications of 2,2,4-trimethylhexan-1-ol in metal extraction are not extensively documented in publicly available literature, its structural characteristics as a branched, nine-carbon (C9) alcohol suggest a potential role for its derivatives as specialized solvents or as precursors to extraction agents. Branched-chain alcohols and their derivatives are known to be effective in solvent extraction processes for separating and purifying metals.

One area of potential application is in the formulation of organophosphorus extractants, such as phosphinic acids. The synthesis of branched alkylphosphinic acids has been demonstrated to be effective for lanthanide extraction and separation. These extractants show a high degree of selectivity for certain rare-earth elements. The synthesis of such extractants can involve the reaction of a branched olefin with hypophosphorous acid or the derivatization of a branched alcohol. Given this, derivatives of 2,2,4-trimethylhexan-1-ol could be synthesized to create novel phosphinic acid extractants with unique selectivity profiles, driven by the specific steric and electronic effects of the trimethylhexyl group.

The table below outlines the classes of organophosphorus extractants and the potential role of 2,2,4-trimethylhexan-1-ol as a precursor.

| Extractant Class | General Structure | Potential Precursor Role of 2,2,4-Trimethylhexan-1-ol |

| Alkylphosphinic Acids | R₂P(O)OH | The trimethylhexyl group could form one of the 'R' groups, influencing solubility and extraction selectivity. |

| Alkylphosphonic Acids | RP(O)(OH)₂ | The trimethylhexyl group could be the 'R' group, providing steric hindrance and affecting metal complexation. |

| Dialkylphosphinic Acids | (R)(R')P(O)OH | Could be synthesized to have two trimethylhexyl groups or one trimethylhexyl and another alkyl group for tailored extraction properties. |

Role in Materials Science and Polymer Chemistry

The unique branched structure of 2,2,4-trimethylhexan-1-ol makes it and its derivatives interesting candidates for modifying the properties of polymers. The presence of methyl groups along the carbon chain can significantly influence the physical and chemical characteristics of materials into which they are incorporated.

Utilization in Resin Manufacturing

A significant application of a derivative of 2,2,4-trimethylhexan-1-ol is in the field of epoxy resins. Specifically, 2,2,4-trimethylhexane-1,6-diamine (B3051248) is utilized as a curing agent, or hardener, for epoxy resins. This diamine is a multifunctional crosslinker that can be used in both epoxy and polyurethane systems. The curing process involves the reaction of the amine groups with the epoxide groups of the resin, forming a cross-linked, three-dimensional network that imparts rigidity, chemical resistance, and thermal stability to the final material. The use of 2,2,4-trimethylhexane-1,6-diamine as a curing agent can lead to improved flexibility and chemical resistance in the cured epoxy.

While the industrial synthesis of this diamine typically starts from isophorone, the potential for 2,2,4-trimethylhexan-1-ol to serve as a precursor for this or other resin components exists. For example, the conversion of the alcohol to a diol, and subsequently to other functionalized monomers, could open pathways to new resin components.

The table below summarizes the properties and applications of this key derivative in resin manufacturing.

| Compound | Role in Resin Manufacturing | Resulting Properties |

| 2,2,4-Trimethylhexane-1,6-diamine | Curing agent (hardener) for epoxy resins. | Improved flexibility and chemical resistance. |

| Crosslinker for polyurethanes. | Enhanced durability and performance. |

Potential in Polyester (B1180765) Synthesis

Primary alcohols are fundamental building blocks for the synthesis of polyesters through esterification with carboxylic acids or their derivatives. As 2,2,4-trimethylhexan-1-ol is a primary alcohol, it is chemically suited for this type of reaction. The direct use of this mono-alcohol would lead to chain termination in a polyester, which could be a method to control molecular weight.

Of greater potential is the conversion of 2,2,4-trimethylhexan-1-ol to a diol, such as 2,2,4-trimethylhexane-1,6-diol . This diol could then be used as a monomer in polycondensation reactions with dicarboxylic acids to produce novel polyesters. The incorporation of such a branched diol into a polyester backbone would be expected to significantly influence the polymer's properties.

The synthesis of polyesters from diols and dicarboxylic acids is a well-established industrial process. Research into polyesters derived from other branched diols has shown that the presence of side groups can lead to polymers with higher glass transition temperatures (Tg) compared to their linear counterparts. This is attributed to the restricted chain mobility caused by the bulky side groups. Additionally, the random orientation of these branches can disrupt crystal packing, leading to more amorphous materials with potentially increased flexibility and lower viscosity.

The potential synthesis of a polyester from a diol derivative of 2,2,4-trimethylhexan-1-ol is outlined below:

| Reactant 1 | Reactant 2 | Potential Polyester Properties |

| 2,2,4-Trimethylhexane-1,6-diol (hypothetical monomer) | Dicarboxylic acid (e.g., adipic acid, terephthalic acid) | Increased Tg, amorphous character, modified flexibility and solubility. |

Impact of Branched Structure on Material Performance

Key structural features of the 2,2,4-trimethylhexyl group and their effects:

Gem-dimethyl Group (at C2): This feature, also known as a neopentyl group when at the end of a chain, creates significant steric hindrance. This bulkiness can increase the thermal stability of the polymer by shielding the backbone from degradation. The gem-dimethyl substitution can also restrict the conformational freedom of the polymer chain, which can influence the material's glass transition temperature and mechanical properties.

Methyl Group (at C4): This additional branch point further disrupts the linearity of the polymer chain. The presence of methyl groups along a polymer backbone is known to decrease crystallinity and increase the amorphous content of the material. This generally leads to increased flexibility and solubility.

The following table summarizes the expected impact of incorporating the 2,2,4-trimethylhexyl structure into polymers based on general principles of material science.

| Property | Expected Impact of 2,2,4-Trimethylhexyl Group | Rationale |

| Crystallinity | Decrease | The branched structure disrupts the regular packing of polymer chains. |

| Glass Transition Temperature (Tg) | Increase | The bulky groups restrict the rotational freedom of the polymer backbone. |

| Flexibility | Increase | The disruption of crystallinity leads to a more amorphous and less rigid material. |

| Solubility | Increase | The irregular chain structure reduces intermolecular forces and allows for better solvent penetration. |

| Thermal Stability | Increase | The steric hindrance provided by the gem-dimethyl group can protect the polymer backbone. |

Environmental Fate and Abiotic/biotic Degradation Pathways in Chemical Systems

Abiotic Degradation Mechanisms

Abiotic degradation encompasses non-biological processes that break down chemical compounds in the environment. For 2,2,4-trimethylhexan-1-ol, the primary abiotic degradation pathways are expected to be photodegradation in the atmosphere and, to a lesser extent, in aqueous environments.

Hydrolysis Stability in Aqueous Phases

Based on its chemical structure, 2,2,4-trimethylhexan-1-ol is not expected to undergo hydrolysis under typical environmental conditions of pH and temperature. The molecule lacks hydrolyzable functional groups, such as esters, amides, or halides. Safety data for isononyl alcohol, a mixture of branched C9 alcohols, also indicates that hydrolysis is not expected or probable.

Biotic Degradation Mechanisms (Focus on Chemical Transformations)

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a crucial process in the environmental fate of many organic chemicals.

Biodegradability Assessments in Water Systems

While specific biodegradability test data for 2,2,4-trimethylhexan-1-ol under standardized guidelines like OECD 301F or OECD 306 are not publicly available, information on analogous compounds suggests it is likely to be biodegradable. oecd.orgunit.no Isononyl alcohol, a branched C9 alcohol, is classified as readily biodegradable. This suggests that microorganisms in aquatic environments can utilize it as a carbon source. The general consensus for long-chain and branched-chain alcohols is that they are susceptible to microbial degradation.

The extent of biodegradation can be influenced by the degree of branching in the molecule. Highly branched structures can sometimes hinder enzymatic attack, potentially leading to slower degradation rates compared to their linear counterparts. nih.gov

Investigation of Metabolic Pathways for Alkyl Chain Cleavage

The microbial degradation of alkanes and alcohols typically begins with an oxidation step. For branched-chain alkanes, this can occur at the terminal methyl group (terminal oxidation) or at an internal carbon atom (subterminal oxidation), often leading to the formation of an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. researchgate.netnih.gov These fatty acids can then enter the β-oxidation pathway for further breakdown.

For compounds with a quaternary carbon atom, such as the 2,2,4-trimethyl structure in 2,2,4-trimethylhexan-1-ol, an alternative initial degradation step known as ipso-hydroxylation has been identified. This mechanism is particularly relevant for the cleavage of bulky alkyl groups. nih.gov

In this pathway, a hydroxyl group is enzymatically added to the carbon atom that is already substituted with the alkyl group (the ipso position). In the context of a related compound, 4-nonylphenol isomers with α-quaternary carbons, it was shown that this ipso-hydroxylation leads to the formation of an unstable intermediate. This intermediate then cleaves, releasing the alkyl side chain as a carbocation. This carbocation can then react with a water molecule to form the corresponding alcohol. nih.gov

For 2,2,4-trimethylhexan-1-ol, while it is already an alcohol, the principle of ipso-attack could potentially be involved in the further breakdown of the trimethyl-substituted portion of the molecule, although specific studies on this are lacking. The presence of the quaternary carbon at the 2-position makes this a plausible area for initial enzymatic attack leading to the fragmentation of the carbon skeleton.

Interactive Data Table: Environmental Fate of 2,2,4-Trimethylhexan-1-ol (and Analogs)

| Degradation Process | Environment | Expected Significance for 2,2,4-Trimethylhexan-1-ol | Supporting Evidence/Analog Data |

| Photodegradation | Atmosphere | High | Primary degradation pathway for aliphatic alcohols via reaction with OH radicals. nih.gov Products for 2,2,4-trimethylpentane (B7799088) are known. nih.gov |

| Photodegradation | Aqueous | Low (Indirect) | Aliphatic alcohols lack chromophores for direct photolysis. nih.govresearchgate.net Indirect photolysis possible. nih.gov |

| Hydrolysis | Aqueous | Negligible | Lacks hydrolyzable functional groups. Isononyl alcohol is not expected to hydrolyze. |

| Biodegradation | Aqueous | High | Isononyl alcohol is readily biodegradable. Long-chain alcohols are generally biodegradable. |

Formation of Alcohol Degradation Products from Related Compounds

The degradation of branched-chain alcohols in the environment can proceed through various biotic and abiotic pathways. A primary mechanism for the breakdown of related C9 alcohols, such as 3,5,5-Trimethyl-1-hexanol, involves the oxidation of the primary alcohol group. This process is expected to transform the alcohol into its corresponding carboxylic acid.

For instance, the degradation of 3,5,5-Trimethyl-1-hexanol is anticipated to yield 3,5,5-trimethylhexanoic acid. This transformation is a common metabolic pathway for primary alcohols in biological systems, often facilitated by alcohol dehydrogenase and aldehyde dehydrogenase enzymes. In this pathway, the alcohol is first oxidized to an aldehyde, which is then further oxidized to a carboxylic acid.

In broader terms, the biodegradation of higher alkanes and their derivatives, like alcohols, can be initiated by enzymes such as cytochrome P450. These enzymes introduce an oxygen atom, converting the alkane to an alcohol, which makes it more susceptible to further degradation.

Environmental Distribution Dynamics (based on fugacity models)

Fugacity models are mathematical tools used in environmental chemistry to predict the distribution and behavior of chemicals in different environmental compartments. wikipedia.org The concept of fugacity, which can be described as a chemical's "escaping tendency," helps to determine how a substance will partition between air, water, soil, and sediment at equilibrium. unipd.it These models range in complexity from Level I, which assumes equilibrium in a closed system, to more complex levels that account for advection, degradation, and intermedia transport processes. trentu.caunipd.it

While a specific fugacity model for 2,2,4-Trimethylhexan-1-ol is not available, data for the closely related isomer 3,5,5-Trimethyl-1-hexanol provides insight into the likely environmental distribution.

Distribution between Air, Water, and Soil Compartments

Based on a Mackay Level III fugacity model, a C9 alcohol like 3,5,5-Trimethyl-1-hexanol, when released into the environment, is expected to distribute predominantly into the soil and water compartments. The distribution pattern is largely governed by the compound's physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient.

Table 1: Predicted Environmental Distribution of a Related C9 Alcohol

| Environmental Compartment | Predicted Distribution |

| Soil | High |

| Water | High |

| Air | Low |

| Sediment | Moderate |

This table is based on the reported distribution for the related compound 3,5,5-Trimethyl-1-hexanol.

Considerations of Persistence in Specific Environmental Media

The persistence of a chemical in the environment is a critical factor in assessing its long-term impact. This persistence is influenced by its resistance to various degradation processes.

Air : In the atmosphere, the persistence of organic compounds is often determined by their rate of reaction with hydroxyl radicals. For 3,5,5-Trimethyl-1-hexanol, the estimated half-life for degradation in the air is approximately 36 hours. This suggests a relatively low persistence in the atmospheric compartment.

Water : The stability of 3,5,5-Trimethyl-1-hexanol in water has been shown to be high at pH levels of 4, 7, and 9. Furthermore, it is not considered to be readily biodegradable, with one study showing only 4% biodegradation based on Biochemical Oxygen Demand (BOD) over a 28-day period. This indicates a potential for persistence in aquatic environments. The compound's properties may lead to long-term adverse effects in the aquatic environment.

Soil : Given its tendency to partition into the soil, the persistence in this compartment will be largely dependent on microbial degradation. The low ready biodegradability suggests that the compound may persist in the soil, with its ultimate fate tied to the presence and activity of microorganisms capable of degrading branched-chain alcohols.

Table 2: Environmental Persistence Data for a Related C9 Alcohol

| Environmental Medium | Persistence Metric | Value |

| Air | Estimated Half-life | 36 hours |

| Water | Ready Biodegradability (28 days) | 4% |

| Water | Chemical Stability | Stable at pH 4, 7, and 9 |

This table is based on data for the related compound 3,5,5-Trimethyl-1-hexanol.

Computational and Theoretical Chemistry Studies of 2,2,4 Trimethylhexan 1 Ol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamics and interactions of molecules over time, providing insights into the macroscopic properties of a substance based on its microscopic behavior.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of 2,2,4-trimethylhexan-1-ol, MD simulations could be utilized to understand its liquid structure, transport properties, and interactions with other molecules. For instance, simulations could elucidate how the branched structure of 2,2,4-trimethylhexan-1-ol influences its packing in the liquid state and its hydrogen-bonding network. Studies on other branched alcohols, such as butanol isomers, have successfully used MD simulations to investigate reorientational and hydrogen-bond dynamics. ku.edu These simulations can reveal how the steric bulk of the alkyl groups affects the mobility of the hydroxyl group and the lifetime of hydrogen bonds.

A typical MD simulation of liquid 2,2,4-trimethylhexan-1-ol would involve placing a number of molecules in a simulation box and calculating the forces between them over a series of small time steps. The trajectories of the atoms and molecules are then integrated over time to produce a picture of the system's evolution. From these trajectories, various properties can be calculated, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Data from MD Simulations of 2,2,4-Trimethylhexan-1-ol

| Property | Hypothetical Value | Significance |

|---|---|---|

| Self-Diffusion Coefficient | 1.5 x 10⁻⁹ m²/s | Indicates the mobility of the molecule in the liquid phase. |

| Hydrogen Bond Lifetime | 5 ps | Provides insight into the stability of the hydrogen bond network. |

Note: The values in this table are illustrative and not based on actual experimental or simulation data for 2,2,4-trimethylhexan-1-ol.

The accuracy of MD simulations is highly dependent on the force field used to describe the interactions between atoms. A force field is a set of parameters and equations that define the potential energy of a system of atoms. For a molecule like 2,2,4-trimethylhexan-1-ol, a sophisticated force field would be required to accurately model its complex structure and interactions.

The Transferable Anisotropic Mie (TAM) force field is an example of a modern, accurate force field that could be applied to 2,2,4-trimethylhexan-1-ol. The TAM force field uses a Mie potential to describe van der Waals interactions, which provides a more realistic representation of atomic interactions compared to the more common Lennard-Jones potential. It also explicitly accounts for anisotropic interactions, which are important for molecules with specific shapes and charge distributions, such as alcohols. The use of such advanced force fields would be crucial for obtaining reliable predictions of the thermodynamic and transport properties of 2,2,4-trimethylhexan-1-ol.

Prediction of Molecular Interactions and Macroscopic Behavior

By combining the insights from molecular simulations and quantum chemical calculations, it is possible to predict the macroscopic behavior of 2,2,4-trimethylhexan-1-ol. For example, MD simulations can be used to calculate properties such as viscosity, density, and surface tension. These predictions can be validated against experimental data, if available, to refine the force fields and simulation methodologies.

The understanding of molecular interactions gained from these computational studies is also crucial for predicting how 2,2,4-trimethylhexan-1-ol will behave in mixtures with other substances. For example, simulations could predict its solubility in different solvents or its partitioning behavior between different phases. This predictive capability is one of the key strengths of computational and theoretical chemistry, allowing for the in-silico design and screening of chemical processes and formulations.

Self-Diffusion and Shear Viscosity Predictions

Detailed computational studies predicting the self-diffusion and shear viscosity of 2,2,4-trimethylhexan-1-ol are not available in the reviewed literature. General approaches using molecular dynamics (MD) simulations with force fields like TraPPE-UA and OPLS-AA have been employed to predict these transport properties for simpler, linear 1-alkanols with good agreement with experimental data. These methods calculate properties based on the Green-Kubo relations or Einstein relations. However, the specific application of these methods to the branched structure of 2,2,4-trimethylhexan-1-ol has not been reported.

Predictive models, such as the Variable Force Field (VaFF) protocol, have been developed to estimate the shear viscosity of a wide range of organic liquids, including various alcohols. These models often rely on feature learning and consider factors like hydrogen bonding and molecular geometry. Without specific studies on 2,2,4-trimethylhexan-1-ol, any data on its self-diffusion and shear viscosity would be purely speculative based on these general models.

Phase Equilibria Studies for Mixtures

Similarly, there is a lack of specific research on the phase equilibria of mixtures containing 2,2,4-trimethylhexan-1-ol. Computational studies on phase equilibria, particularly vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE), are crucial for the design of separation processes. Thermodynamic models like NRTL, UNIQUAC, and COSMO-SAC are often used to predict the behavior of alcohol-hydrocarbon mixtures.

While there are studies on the phase equilibria of mixtures involving other isomers like 2,2,4-trimethylpentane (B7799088) with various alcohols, these findings cannot be directly extrapolated to 2,2,4-trimethylhexan-1-ol due to differences in molecular structure and intermolecular interactions. The presence of the hydroxyl group and the specific branching of the alkyl chain in 2,2,4-trimethylhexan-1-ol would significantly influence its phase behavior in mixtures. Dedicated experimental data and computational modeling would be required to accurately characterize its phase equilibria.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on "green chemistry" to develop more environmentally friendly and efficient synthesis methods. For branched-chain alcohols like 2,2,4-trimethylhexan-1-ol, this involves exploring renewable feedstocks and atom-economical reactions.

One promising area of research is the utilization of bio-based feedstocks. kuleuven.be The Guerbet reaction, a classic method for alcohol coupling, is being re-examined as a way to convert bio-derived alcohols into more complex, branched structures. kuleuven.be This reaction is particularly noted for producing alcohols with very low melting points and excellent fluidity, which are desirable properties in many applications. kuleuven.be

Future research will likely focus on developing catalytic systems for the Guerbet reaction that are more efficient and selective for producing specific isomers like 2,2,4-trimethylhexan-1-ol. Additionally, solvent-free reaction conditions are being explored to reduce waste and energy consumption. researchgate.net The use of solid catalysts, such as wet alumina with sodium borohydride (B1222165), has shown promise for the clean synthesis of alcohols. researchgate.net

| Synthetic Approach | Description | Potential Advantages for 2,2,4-Trimethylhexan-1-ol Synthesis |

| Guerbet Reaction | A self-condensation of alcohols at elevated temperatures to produce higher molecular weight, branched alcohols. | Can utilize bio-based alcohol feedstocks, leading to a more sustainable process. The resulting branched structure imparts unique physical properties. kuleuven.be |

| Solvent-Free Synthesis | Reactions conducted without a traditional solvent, often using solid-supported reagents. | Reduces solvent waste, simplifies purification, and can lead to lower energy consumption. researchgate.net |

| Biocatalysis | The use of enzymes or whole microorganisms to catalyze chemical reactions. | Offers high selectivity and mild reaction conditions, potentially leading to the synthesis of specific isomers with high purity. nih.gov |

Advanced Catalysis for Selective Transformations

The hydroxyl group of 2,2,4-trimethylhexan-1-ol is a key functional group that can be transformed into other valuable chemical moieties. Research in advanced catalysis aims to develop highly selective and efficient catalysts for these transformations, particularly for oxidation reactions.

The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. Due to the sterically hindered nature of 2,2,4-trimethylhexan-1-ol, catalysts that can effectively access the hydroxyl group are of particular interest. Nitroxyl radical catalysts, such as 2-azaadamantane N-oxyl (AZADO), have demonstrated superior performance over traditional catalysts like TEMPO for the oxidation of sterically hindered alcohols. organic-chemistry.org

Other promising catalytic systems include those based on transition metals like ruthenium and palladium. For instance, a recyclable, water-soluble palladium-diamine complex has been shown to be effective for the aerobic oxidation of various alcohols. acs.org The use of molecular oxygen or air as the ultimate oxidant in these systems is a key aspect of green chemistry, as it produces water as the only byproduct. ias.ac.in

| Catalytic System | Target Transformation | Key Features and Potential for 2,2,4-Trimethylhexan-1-ol |

| AZADO Catalysts | Selective oxidation to aldehydes. | Highly effective for sterically hindered alcohols, suggesting good applicability for 2,2,4-trimethylhexan-1-ol. organic-chemistry.org |

| Ruthenium/TEMPO | Aerobic oxidation to aldehydes or carboxylic acids. | Utilizes oxygen as a clean oxidant, though catalyst loading can be high. acs.org |

| Palladium Complexes | Aerobic oxidation in aqueous systems. | Allows for catalyst recycling and use of air as the oxidant, aligning with green chemistry principles. acs.org |

Exploration of New Industrial Applications in High-Performance Materials

The unique branched structure of 2,2,4-trimethylhexan-1-ol suggests its potential use in the development of high-performance materials. Branched-chain alcohols and their derivatives are known to exhibit low pour points and excellent fluidity, making them valuable in lubricants, plasticizers, and surfactants. google.comsrce.hr

In the realm of surfactants, the structure of the alcohol component significantly influences the properties of the final product. Fatty alcohols, including branched-chain variants, are key precursors to surfactants like fatty alcohol ethoxylates and sodium alkyl sulfates. wikipedia.org The specific branching of 2,2,4-trimethylhexan-1-ol could lead to surfactants with tailored properties for specific applications.

Furthermore, esters derived from branched alcohols are used as synthetic lubricants. For example, di-2-ethylhexyl dodecanedioate, an ester of a branched alcohol, exhibits a significantly lower pour point compared to its linear isomer. srce.hr This suggests that esters of 2,2,4-trimethylhexan-1-ol could be valuable as high-performance lubricants, particularly in low-temperature applications.

Deeper Mechanistic Understanding of Environmental Transformations

Understanding the environmental fate of chemicals is crucial for assessing their potential impact. For 2,2,4-trimethylhexan-1-ol, research is needed to elucidate its biodegradation pathways and persistence in the environment.

Studies on other branched alcohols, such as tertiary-butyl alcohol (TBA), provide some insights. TBA is known to be more resistant to biodegradation than linear alcohols but can be degraded by certain microorganisms. iwaponline.comiwaponline.com The degradation of tertiary alcohols often proceeds through hydroxylation followed by oxidation. researchgate.net It is plausible that 2,2,4-trimethylhexan-1-ol, being a primary alcohol but with significant branching, will exhibit its own unique biodegradation profile.

Future research should focus on isolating microorganisms capable of degrading 2,2,4-trimethylhexan-1-ol and identifying the metabolic pathways involved. This will involve laboratory microcosm studies using soil and water samples to determine degradation rates under various environmental conditions (aerobic and anaerobic). iwaponline.comvt.edu

Integration of Advanced Computational Approaches for Predictive Chemistry

Advanced computational methods are becoming increasingly important in chemical research for predicting the properties, reactivity, and environmental fate of molecules. For 2,2,4-trimethylhexan-1-ol, these approaches can provide valuable insights where experimental data is lacking.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity and other biological activities of alcohols based on their molecular structure. nih.govresearchgate.net By correlating structural descriptors with experimental data from a series of related alcohols, it is possible to estimate the potential hazards of 2,2,4-trimethylhexan-1-ol without extensive animal testing.

Molecular dynamics simulations can be used to study the behavior of 2,2,4-trimethylhexan-1-ol in different environments, such as in mixtures with water or at interfaces. aip.orgaip.org These simulations can provide information on properties like density, viscosity, and diffusion, which are important for understanding its behavior in industrial applications and in the environment. scilit.com Computational studies can also be employed to investigate the mechanisms of its catalytic transformations, helping to design more efficient and selective catalysts. nih.gov

| Computational Method | Application to 2,2,4-Trimethylhexan-1-ol | Predicted Outcomes |

| QSAR | Prediction of toxicity and ecotoxicity. | Estimation of potential environmental and health hazards. nih.govnih.gov |

| Molecular Dynamics | Simulation of behavior in mixtures and at interfaces. | Prediction of physical properties and interactions with other molecules. aip.orgaip.orgelsevierpure.com |

| Density Functional Theory (DFT) | Investigation of reaction mechanisms. | Understanding of catalytic cycles and prediction of reactivity. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2,2,4-Trimethylhexan-1-ol, considering steric hindrance from branched alkyl groups?

Methodological Answer: The synthesis of branched alcohols like 2,2,4-Trimethylhexan-1-ol often requires strategies to mitigate steric hindrance. For example, hydroboration-oxidation of alkenes with bulky substituents (e.g., 2,2,4-trimethylpentene) using sterically hindered boranes (e.g., disiamylborane) can improve regioselectivity . Alternatively, Grignard reagents reacting with ketones (e.g., 2,2,4-trimethylpentan-3-one) followed by careful hydrolysis may yield the target alcohol. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions like elimination .

Q. How can NMR spectroscopy resolve structural ambiguities in 2,2,4-Trimethylhexan-1-ol, particularly stereochemical assignments?

Methodological Answer:

- 1H NMR : Analyze coupling patterns in the hydroxyl (-OH) region and methyl groups. Branching at C2 and C4 creates distinct splitting due to vicinal coupling.

- 13C NMR : Chemical shifts for tertiary carbons (C2 and C4) typically appear at 25–35 ppm, while the hydroxyl-bearing C1 carbon resonates near 70 ppm.

- 2D NMR (HSQC, COSY) : Use these to map correlations between protons and carbons, clarifying the spatial arrangement of methyl groups .

Q. What safety protocols are critical when handling 2,2,4-Trimethylhexan-1-ol in laboratory settings?

Methodological Answer: